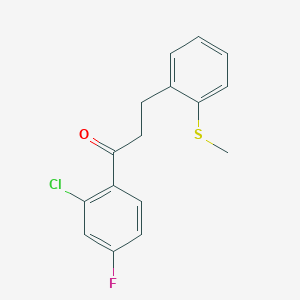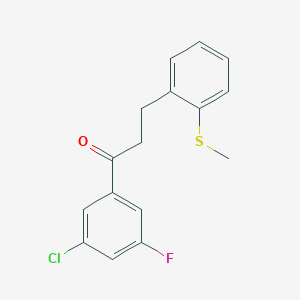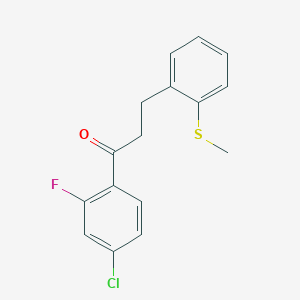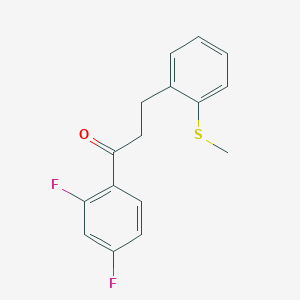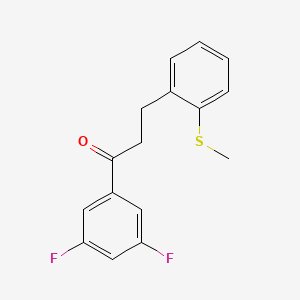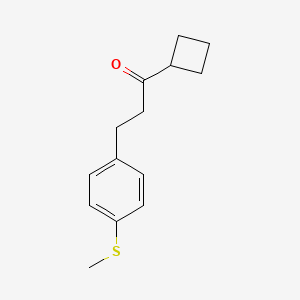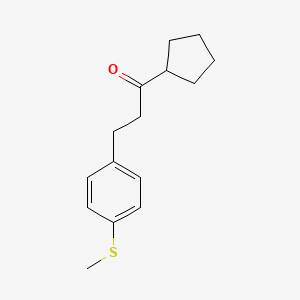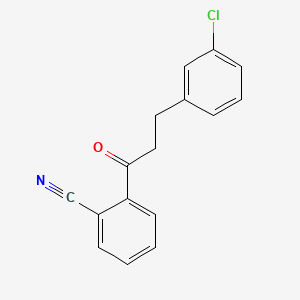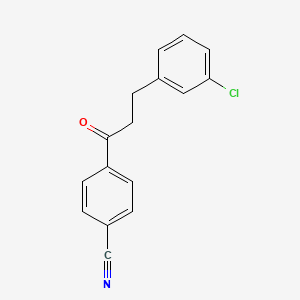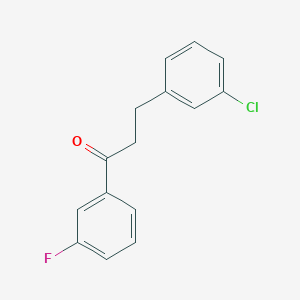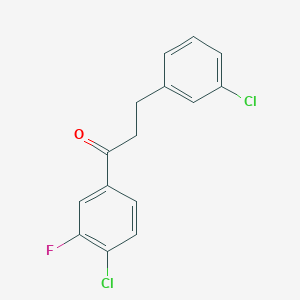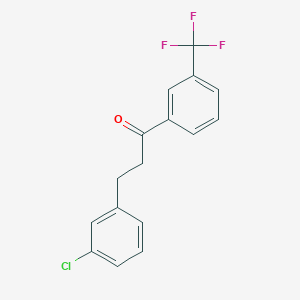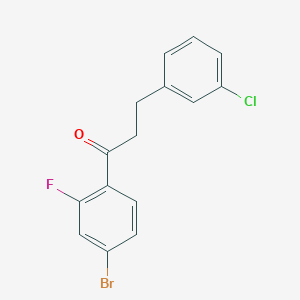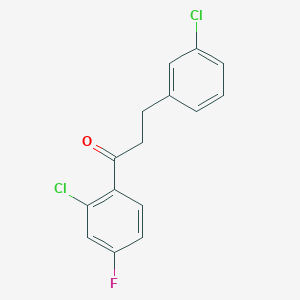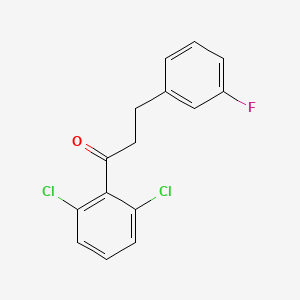
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone” is a chemical compound with the molecular formula C8H5Cl2FO . It is also known by other names such as 2’,6’-dichloro-3’-fluoroacetophenone, 1-2,6-dichloro-3-fluorophenyl ethanone, and 2,6-dichloro-3-fluoroacetophenone .
Molecular Structure Analysis
The molecular weight of “2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone” is 207.03 g/mol . The InChI Key is VJBFZHHRVCPAPZ-UHFFFAOYSA-N . The SMILES string is CC(=O)C1=C(Cl)C=CC(F)=C1Cl .Physical And Chemical Properties Analysis
“2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone” is a liquid at 20 degrees Celsius . It has a boiling point of 255 degrees Celsius and a flash point of 84 degrees Celsius . The specific gravity at 20/20 degrees Celsius is 1.40 , and the refractive index n20/D is 1.529 .Aplicaciones Científicas De Investigación
1. Polymer Synthesis and Copolymerization
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone has been involved in the synthesis of novel copolymers. For instance, electrophilic trisubstituted ethylenes incorporating this compound were used to create copolymers with styrene, showing high glass transition temperatures and substantial decrease in chain mobility due to high dipolar character (Kim et al., 1999).
2. Antimicrobial Applications
Research on the antimicrobial activity of compounds derived from 2',6'-Dichloro-3-(3-fluorophenyl)propiophenone showed promising results. Compounds synthesized from this chemical exhibited significant antibacterial activity against various microorganisms, indicating potential for development as novel antimicrobial agents (Arun et al., 2003).
3. Synthesis of Biologically Active Molecules
The compound has been used in the synthesis of new biologically active molecules, particularly in creating thiadiazolotriazinones with potential antibacterial properties. This suggests a wide range of applications in pharmaceuticals and medicine (Holla et al., 2003).
4. Improved Synthetic Routes for Monomers
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone has been used in the development of improved synthetic routes for creating specific monomers. This application is particularly relevant in polymer science and material engineering (Baek & Harris, 2005).
5. Antipathogenic Activity
This compound has been used in synthesizing acylthioureas with notable anti-pathogenic activity. This research demonstrates its potential in developing new antimicrobial agents with antibiofilm properties, which could have significant implications in healthcare (Limban et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-5-2-6-13(17)15(12)14(19)8-7-10-3-1-4-11(18)9-10/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQVJWZFPBGJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644556 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898767-75-4 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

